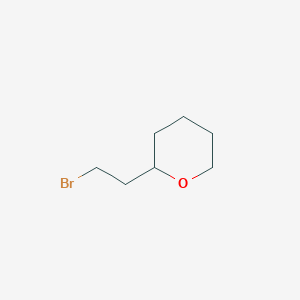

2-(2-Bromoethyl)oxane

説明

特性

IUPAC Name |

2-(2-bromoethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXOVDMMOFKADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509976 | |

| Record name | 2-(2-Bromoethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77564-82-0 | |

| Record name | 2-(2-Bromoethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Reaction Parameters

Procedure (Adapted from US3257390A):

- Reagent Mixing : Dihydropyran (8.4 g) is reacted with 2-bromoethanol (12.5 g) in the presence of PTsCl (10 mg).

- Stirring : The mixture is stirred at 0°C for 5 minutes, then allowed to reach RT for 2 hours.

- Isolation : The product is distilled at 72–73°C under reduced pressure (2.5 mmHg), yielding 10.88 g of 2-(2-bromoethyl)oxane.

Mechanistic Insight :

The reaction proceeds via protonation of the DHP oxygen by the acid catalyst, enhancing electrophilicity. Nucleophilic attack by 2-bromoethanol forms the THP ether, with the bromoethyl group retained.

Alternative Catalytic Systems

While acid-catalyzed methods dominate, titanium-based catalysts offer niche applications.

Titanocene Dihalide (Cp₂TiCl₂)

A study demonstrated Cp₂TiCl₂-mediated protection of alcohols as THP ethers under mild conditions. However, this method is less common for this compound due to:

- Lower Efficiency : Requires stoichiometric catalyst amounts.

- Complex Workup : Involves radical intermediates, complicating purification.

Table 2: Comparison of Acid vs. Titanium-Catalyzed Methods

| Parameter | Acid-Catalyzed | Titanium-Catalyzed |

|---|---|---|

| Catalyst | PTsCl (catalytic) | Cp₂TiCl₂ (stoichiometric) |

| Conditions | RT, 2–4 h | RT, 1–2 h |

| Yield | 90–95% | Moderate (not reported) |

| Scalability | High | Limited |

Industrial and Large-Scale Synthesis

Industrial protocols scale up the acid-catalyzed method with optimized solvent recovery.

Key Modifications

- Solvent Recovery : Dean & Stark traps minimize DHP or THF loss during reflux.

- Catalyst Recycling : Acidic catalysts (e.g., PTsCl) are reused after filtration.

Example (Adapted from WO2014027045A1):

- Reflux : A mixture of ethyl isonipecotate, 2-bromoethanol, and potassium carbonate is heated under Dean & Stark conditions.

- Workup : The product is extracted with toluene and purified via vacuum distillation.

Purification and Characterization

Purification Techniques

| Method | Description | Source |

|---|---|---|

| Distillation | Used for high-purity isolation (72–73°C/2.5 mmHg) | |

| Column Chromatography | Employed for trace impurity removal |

Analytical Data

Table 3: Characterization of this compound

| Technique | Key Features | Source |

|---|---|---|

| ¹H NMR | δ 1.4–1.8 ppm (THP CH₂), δ 3.4–3.8 ppm (OCH₂CH₂Br) | |

| IR | C-O-C stretch (~1120 cm⁻¹), C-Br vibration (~600 cm⁻¹) | |

| MS | m/z 209 [M⁺H]⁺ (C₇H₁₃BrO₂) |

Comparative Analysis of Methods

Table 4: Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost-Efficiency |

|---|---|---|---|

| Acid-Catalyzed | 90–95 | >95 | High |

| Titanium-Catalyzed | ~70 | ~85 | Moderate |

化学反応の分析

2-(2-Bromoethyl)tetrahydro-2H-Pyran undergoes various types of chemical reactions, including substitution reactions. It can be used in the synthesis of 4-(2-chloroethoxy)benzenesulfonyl chloride, estrogen ligands bearing carborane, and other complex organic molecules . Common reagents used in these reactions include potassium heteroaryltrifluoroborates and other organometallic reagents . The major products formed from these reactions are often intermediates for further chemical transformations .

科学的研究の応用

2-(2-Bromoethyl)tetrahydro-2H-Pyran has several scientific research applications. It is used in the synthesis of various organic compounds, including 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles . In the field of biology and medicine, it is used to prepare compounds that can act as ligands for estrogen receptors . Additionally, it is used in the preparation of complex organic molecules for industrial applications .

作用機序

The mechanism of action of 2-(2-Bromoethyl)tetrahydro-2H-Pyran involves its ability to act as an electrophile in substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by other nucleophiles, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Bromoethyl)oxane with structurally or functionally related brominated compounds, drawing on data from the provided evidence.

Table 1: Comparative Analysis of Brominated Compounds

Key Findings:

Structural and Reactivity Differences :

- Ring Strain : 2-(2-Bromoethyl)oxirane (epoxide) exhibits higher reactivity due to its strained 3-membered ring, enabling rapid ring-opening reactions. In contrast, this compound’s 6-membered ring is less strained, likely favoring substitution over ring-opening .

- Bromoethyl vs. Bromomethyl : 2-(Bromomethyl)oxetane’s bromomethyl group facilitates faster nucleophilic attacks compared to the bromoethyl group in this compound, which may require stronger bases or elevated temperatures .

Toxicity and Handling: Bis(2-bromoethyl) ether and 2-bromoethanol are highly corrosive and require stringent personal protective equipment (PPE), including gloves and eye protection . Bromoethane, while less reactive, poses inhalation risks .

Applications: Pharmaceutical Synthesis: Bromoethyl derivatives (e.g., 1-(2-bromoethyl)-4-nitrobenzene in ) are intermediates in drug synthesis, suggesting similar utility for this compound . Material Science: Epoxide derivatives like 2-(2-Bromoethyl)oxirane are used in resins, while oxetane analogs may serve as monomers in polymer chemistry .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(2-Bromoethyl)oxane, and what analytical techniques confirm its structure?

- Synthesis : this compound is synthesized via nucleophilic substitution or coupling reactions. For example, bromoalkyl intermediates can react with oxirane derivatives under controlled conditions (e.g., using cesium carbonate as a base in acetonitrile at 75°C) .

- Characterization : Modern spectroscopic methods include:

- NMR : H and C NMR to confirm regiochemistry and purity (e.g., distinguishing between epoxide and bromoethyl groups).

- LCMS : To verify molecular weight and detect intermediates (e.g., m/z 269 [M+H]+ observed in precursor synthesis) .

- HPLC : For purity assessment using columns like YMC-Actus Triart C18 with MeCN/water mobile phases .

Q. How is this compound utilized as a building block in organic synthesis?

- The bromoethyl group acts as a versatile electrophile in SN2 reactions, enabling the synthesis of:

- Complex heterocycles : E.g., spirocyclic compounds via alkylation of amines or alcohols .

- Polymer precursors : Derivatives like 2-[2-(3-bromopropoxy)ethoxy]oxane are intermediates for specialty materials .

- Functionalization often requires optimization of solvent polarity (e.g., DMF for polar intermediates) and temperature to minimize elimination side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the synthesis of this compound derivatives?

- Case Study : Discrepancies in H NMR signals may arise from:

- Epoxide ring-opening : Trace moisture or acidic conditions can hydrolyze the oxirane ring, generating diol byproducts. Monitor reaction dryness and use inert atmospheres .

- Steric effects : Bulky substituents may alter expected splitting patterns. Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

- Mitigation : Employ tandem LCMS/HPLC to isolate and identify impurities .

Q. What strategies enhance regioselectivity in nucleophilic substitutions involving this compound?

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, reducing competing elimination .

- Catalyst Design : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .

- Temperature Control : Lower temperatures (0–25°C) suppress side reactions, as shown in the synthesis of pyridine-based analogs .

Q. How to design a multi-step synthesis of pharmaceutical intermediates using this compound?

- Example Pathway :

Alkylation : React this compound with a pyridine derivative (e.g., 6-(trifluoromethyl)pyridin-3-amine) under basic conditions .

Functionalization : Introduce epoxide-opening nucleophiles (e.g., hydroxyl groups) via acid-catalyzed ring-opening .

Purification : Use preparative HPLC with formic acid modifiers to isolate high-purity intermediates (e.g., >99% purity for bioactive spirocycles) .

- Analytical Validation : Confirm stereochemistry via X-ray crystallography or NOESY experiments .

Methodological Resources

- Synthetic Protocols : Refer to patent EP 4 374 877 A2 for step-by-step reaction conditions and scalability insights .

- Safety : Follow ECHA guidelines for handling bromoalkyl compounds, including impervious gloves and fume hoods .

- Data Analysis : Align with IB Chemistry Extended Essay standards for statistical rigor and reproducibility (e.g., reporting confidence intervals in yield calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。